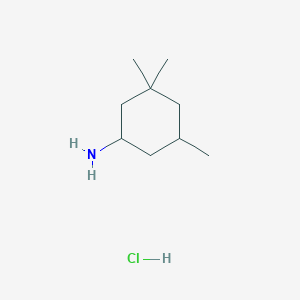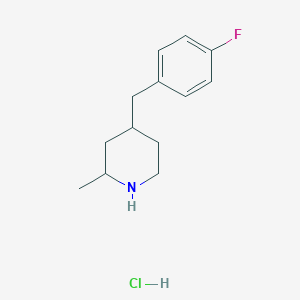
3,3,5-Trimethylcyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride is a chiral amine compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which include a cyclohexane ring substituted with three methyl groups and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride typically involves the asymmetric hydroboration of substituted cyclopentadienes. One common method includes the pyrolysis of dicyclopentadiene to form cyclopentadiene, followed by hydroboration using di-3-pinanylborane. This process yields the desired chiral amine with high optical purity .
Industrial Production Methods
Industrial production of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride often involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which are valuable intermediates in organic synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5R)-(+)-Verbenone: A related compound with similar structural features but different functional groups.
(1R,5R)-5-epi-sweroside: Another chiral compound with distinct biological activities.
Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but varying substituents
Uniqueness
(1R,5R)-3,3,5-trimethylcyclohexanamine;hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its high optical purity and chiral nature make it a valuable tool in asymmetric synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C9H20ClN |
|---|---|
Molekulargewicht |
177.71 g/mol |
IUPAC-Name |
3,3,5-trimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-8(10)6-9(2,3)5-7;/h7-8H,4-6,10H2,1-3H3;1H |
InChI-Schlüssel |
AMNVFWPEDHNYLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)


![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)






![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)

![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
